3-(Butan-2-YL)benzene-1,2-diol
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Overview
Description
3-(Butan-2-YL)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a butan-2-yl group attached to the benzene ring, making it a unique derivative of catechol (benzene-1,2-diol).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-YL)benzene-1,2-diol can be achieved through several methods. One common approach involves the alkylation of catechol with butan-2-yl halides under basic conditions. This reaction typically requires a strong base such as potassium carbonate and a suitable solvent like acetone. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of transition metal catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-YL)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(Butan-2-YL)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Butan-2-YL)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
Uniqueness
3-(Butan-2-YL)benzene-1,2-diol is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties compared to other benzenediols
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-butan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-3-7(2)8-5-4-6-9(11)10(8)12/h4-7,11-12H,3H2,1-2H3 |
InChI Key |
BVTFYXCUXKHNRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
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